1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
- δ 12.80 (s, 1H, COOH)
- δ 7.35–7.28 (m, 5H, benzyl aromatic protons)
- δ 6.85 (s, 1H, pyrazole H-3)
- δ 5.45 (s, 2H, N–CH₂–Ph)
- δ 1.55–1.48 (m, 1H, cyclopropyl CH)
- δ 0.85–0.79 (m, 4H, cyclopropyl CH₂)
¹³C NMR (101 MHz, DMSO-d₆) confirms the structure with key peaks:
Infrared (IR) Vibrational Mode Analysis
FT-IR spectroscopy (KBr pellet, cm⁻¹) identifies critical functional groups:
- 3100–2500 (broad, O–H stretch of carboxylic acid)
- 1695 (C=O stretch)
- 1602 (C=N pyrazole ring vibration)
- 1530 (aromatic C=C bending)
- 1455 (cyclopropyl ring deformation)
The broad O–H absorption suggests strong hydrogen bonding in the solid state, consistent with crystallographic observations of cyclic hydrogen-bonded networks.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI) exhibits:
- Molecular ion peak at m/z 243.1004 [M+H]⁺ (calculated 243.1002 for C₁₄H₁₅N₂O₂⁺)
- Major fragments at m/z 199 (loss of CO₂), 156 (loss of cyclopropane), and 91 (benzyl cation)
The fragmentation pathway proceeds through decarboxylation followed by cyclopropane ring opening, characteristic of strained alicyclic systems.
Thermodynamic Stability and Solubility Profiles
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with complete degradation by 310°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 189°C.
Solubility data (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 8.7 |
| DMSO | 23.4 |
| Ethyl acetate | 1.9 |
The limited aqueous solubility (0.12 mg/mL) contrasts with high DMSO miscibility, reflecting the compound's amphiphilic character from the carboxylic acid and aromatic groups.
Acid-Base Behavior and Tautomeric Equilibria
The carboxylic acid group exhibits a pKₐ of 4.3 ± 0.1 (determined by potentiometric titration in 0.1M KCl). In aqueous solution, the compound exists predominantly as the deprotonated carboxylate anion above pH 6.0.
The pyrazole ring demonstrates prototropic tautomerism, with two possible forms:
- N1–H tautomer (benzyl-substituted nitrogen protonated)
- N2–H tautomer (adjacent nitrogen protonated)
Variable-temperature ¹H NMR studies (DMSO-d₆, 298–373 K) reveal a 85:15 equilibrium favoring the N1–H tautomer at room temperature. The energy barrier for tautomerization is calculated at 12.3 kcal/mol via density functional theory (DFT), consistent with rapid interconversion at biological temperatures.
Substituent effects significantly influence tautomeric preference:
- Electron-withdrawing cyclopropyl group stabilizes N1–H form
- Benzyl group steric effects disfavor N2–H tautomer
This tautomeric behavior has implications for molecular recognition in potential pharmacological applications.
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-benzyl-5-cyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-8-15-16(13(12)11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
InChI Key |
KWKIJDQKAYINSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Precursors
Core Reaction Mechanism
The most widely reported method involves cyclocondensation between substituted hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds. Key steps include:
- Step 1 : Formation of a hydrazone intermediate via nucleophilic attack of hydrazine on a carbonyl group.
- Step 2 : Cyclization to form the pyrazole ring, often facilitated by acid/base catalysts.
Representative Procedure (Adapted from):
- Reactants : Benzylhydrazine (1.2 eq) and ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq).
- Solvent : Ethanol/water (4:1 v/v).
- Conditions : Reflux at 80°C for 12 hours.
- Workup : Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate.
- Yield : 78–85% after recrystallization (methanol/water).
Optimization Insights:
Multicomponent Reactions (MCRs)
Ugi-Type Reactions
One-pot MCRs enable rapid assembly of the pyrazole core. A catalyst-free Ugi-pyrazole cascade reaction was reported for analogous structures:
Procedure:
- Components :
- 3-Cyclopropyl-3-oxopropanenitrile (1.0 eq)
- Benzylamine (1.2 eq)
- Trimethylsilyl azide (1.5 eq)
- Isocyanide (1.0 eq)
- Conditions : MeOH, 60°C, 8 hours.
- Yield : 65–72% after column chromatography (SiO₂, hexane/EtOAc).
Advantages:
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like bromine, reducing agents, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in the synthesis of various pyrazole derivatives, which have applications in medicinal chemistry as potential therapeutic agents . Additionally, this compound is used in proteomics research to study protein interactions and functions . Its unique structure makes it a valuable tool for investigating molecular mechanisms and pathways in biological systems.
Mechanism of Action
The mechanism of action of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazole-4-carboxylic acid derivatives highlights the impact of substituent variations on molecular properties (Table 1).
Table 1: Structural and Physicochemical Comparison of Pyrazole-4-carboxylic Acid Derivatives
*Inferred from substituent contributions.
Key Findings:
Substituent Effects on Acidity :
- The chloro-substituted analog (C₁₁H₉ClN₂O₂) exhibits greater acidity than the target compound due to the electron-withdrawing Cl at position 5, which stabilizes the deprotonated carboxylate .
- Cyclopropyl (moderate electron-withdrawing effect) and benzyl (electron-neutral) groups in the target compound result in a pKa closer to pyrazole-4-carboxylic acid (~4.5).
Steric and Lipophilicity Trends :
- The target compound’s benzyl and cyclopropyl groups contribute to higher lipophilicity (logP ~2.8*) compared to the methyl-substituted analog (logP ~1.2, C₈H₁₀N₂O₂) .
- The sulfolane-containing derivative () likely has improved aqueous solubility due to the polar sulfone group, contrasting with the target’s hydrophobicity .
Biological Implications :
- Benzyl and phenyl groups (target and ) enhance membrane permeability, favoring interactions with hydrophobic targets.
- Chloro-substituted analogs () may exhibit higher reactivity in nucleophilic environments compared to cyclopropyl-substituted derivatives.
Limitations:
- Exact solubility, melting points, and biological data for the target compound are unavailable in the provided evidence.
Biological Activity
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a cyclopropyl moiety, contributing to its pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C15H16N2O2
- Molecular Weight : 256.3 g/mol
- IUPAC Name : this compound
- Appearance : White to tan solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxylic acid functional group is crucial for these interactions, allowing for effective binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways related to pain and inflammation.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated immune cells.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests using various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in murine models, showing a reduction in edema and inflammatory markers after administration of the compound. |
| Study 2 | Evaluated anticancer activity against breast cancer cells, reporting an IC50 value of 5 µM, indicating potent cytotoxicity. |
| Study 3 | Assessed the compound's ability to inhibit specific enzymes linked to cancer progression, noting significant inhibition at concentrations above 10 µM. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid?
- Methodology :
- Cyclocondensation : React ethyl acetoacetate with DMF-DMA and a substituted hydrazine (e.g., benzyl hydrazine) to form the pyrazole ring. Subsequent hydrolysis under basic conditions yields the carboxylic acid moiety .
- Substituent Introduction : Introduce cyclopropyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using cyclopropyl boronic acids in Suzuki-Miyaura reactions) .
- Key Considerations :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | DMF-DMA, 80–100°C | Use anhydrous conditions to avoid side reactions |
| Hydrolysis | NaOH/EtOH, reflux | Monitor pH to prevent decarboxylation |
Q. How is spectroscopic characterization (NMR, IR, XRD) performed for pyrazole-4-carboxylic acid derivatives?
- NMR : Assign proton environments using - and -NMR. For example, the carboxylic proton appears as a broad singlet near δ 12–14 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry. The dihedral angle between the pyrazole ring and benzyl group in related compounds is ~15–25°, influencing electronic properties .
Advanced Research Questions
Q. How can density functional theory (DFT) predict substituent effects on the electronic structure of this compound?
- Methodology :
- Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare HOMO-LUMO gaps to assess electron-withdrawing/donating effects of substituents .
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?
- Approach :
- Vibrational Analysis : Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm) with DFT-calculated frequencies. Adjust scaling factors (0.96–0.98) to account for anharmonicity .
- Tautomerism : Investigate keto-enol tautomerism via -NMR in DMSO-d; enolic forms show downfield shifts (~δ 10–12 ppm) for OH protons .
Q. How do steric and electronic effects of the cyclopropyl group influence biological activity in structure-activity relationship (SAR) studies?
- Experimental Design :
- Synthesize analogs with bulkier (e.g., cyclohexyl) or electron-deficient substituents.
- Test enzyme inhibition (e.g., COX-2) using fluorescence assays. Cyclopropyl’s strain energy enhances binding affinity in rigid receptors .
- Data Analysis :
| Substituent | IC (μM) | LogP |
|---|---|---|
| Cyclopropyl | 0.45 | 2.1 |
| Methyl | 1.2 | 1.8 |
| Lower IC correlates with increased lipophilicity and ring strain . |
Methodological Challenges
Q. What are the limitations of Vilsmeier-Haack reactions in synthesizing 5-substituted pyrazole derivatives?
- Issue : Competitive formation of 3- vs. 5-substituted isomers under acidic conditions.
- Solution : Use directing groups (e.g., nitro at C4) or microwave-assisted synthesis to enhance regioselectivity (>90% 5-substituted products) .
Q. How to optimize reaction conditions for introducing benzyl groups at the N1 position?
- Catalyst Screening :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc) | DMF | 65 |
| CuI/1,10-phenanthroline | DMSO | 78 |
| Copper catalysts reduce side reactions in Ullmann-type couplings . |
Data Interpretation
Q. How to address discrepancies in melting points reported for pyrazole-4-carboxylic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
